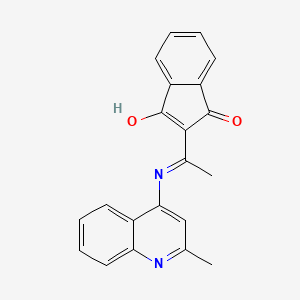

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been explored in various studies due to their significant biological activities. In one study, a compound with an oxadiazole nucleus, specifically 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized from 2-(pyridine-2-ylamino)acetohydrazide. The process involved the reaction of the precursor with carbon disulfide and potassium hydroxide in absolute ethanol. The resulting compound was characterized by IR, NMR, MS spectroscopy, and elemental analysis, confirming the successful synthesis with a high yield of 90% .

Molecular Structure Analysis

The structural analysis of 1,2,4-oxadiazole derivatives is crucial for understanding their biological activity. In the case of the synthesized compounds mentioned in the studies, X-ray diffraction analyses were used to establish the solid-state structures of several compounds, including those with modifications intended to improve lipophilicity and cellular uptake. These structural characterizations are essential for correlating the molecular structure with the observed biological effects .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the presence of functional groups and the overall molecular architecture. The synthesis process often involves cyclization reactions, as seen in the formation of the oxadiazole nucleus from a hydrazide acid group. The introduction of various substituents, such as trifluoromethyl groups, can further modify the chemical properties and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are determined by their molecular structure. These properties include solubility, lipophilicity, and the ability to penetrate cell walls, which are critical for their antimicrobial and antitumor activities. The incorporation of trifluoromethyl groups and other bioactive moieties aims to enhance these properties, thereby improving the compounds' biological efficacy. Spectroscopic methods are typically employed to elucidate these properties and confirm the identity of the synthesized compounds .

Antimicrobial and Antitumor Activity

The antimicrobial activity of the synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was significant, with MIC values ranging from 30.2 to 43.2 µg cm-3. This indicates that the cyclization into the oxadiazole nucleus can enhance antimicrobial efficacy. In another study, the antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives was assessed in vitro. Compound 17, in particular, showed promising results with a mean IC50 value of 5.66 µM across a panel of 12 cell lines, suggesting potential for further investigation as an antitumor agent .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research indicates that compounds related to the 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including the one , have been synthesized and studied for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole were synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against various microbial strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Anticancer Potential

Several studies have focused on the synthesis of compounds with a 1,2,4-oxadiazole core, exploring their antitumor activities. Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products were synthesized, structurally characterized, and investigated for their antitumor activity. Some of these compounds showed promising in vitro anti-cancer activity, highlighting the importance of structural modification to enhance biological activity (Maftei et al., 2016).

Role in Organic Electronics

Compounds incorporating oxadiazole units have been utilized in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Oxadiazole derivatives exhibit high electron mobilities, making them suitable as electron-transporting materials. Their use can lead to reduced driving voltages and high efficiency in OLEDs, showcasing their utility beyond biomedical applications (Shih et al., 2015).

Enzymatic Studies

Research on the metabolism of related compounds, such as LC15-0133, a dipeptidyl peptidase-4 inhibitor, revealed the formation of metabolites through processes like hydroxylation and carbonyl reduction. These findings are crucial for understanding the metabolic pathways of such compounds and their potential implications for drug development (Yoo et al., 2008).

Synthesis of Novel Derivatives

The synthesis and biological evaluation of new derivatives, such as 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, have been investigated. These studies focus on modifying the chemical structure to explore and enhance anticancer activities, demonstrating the compound's versatility in medicinal chemistry research (Redda & Gangapuram, 2007).

Mécanisme D'action

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Such studies could provide valuable information for the development of new drugs or materials .

Propriétés

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)24-12-3-1-10(2-4-12)7-13(22)21-6-5-11(8-21)14-19-9-23-20-14/h1-4,9,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQCAEJDFKXWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide](/img/structure/B2529123.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide](/img/structure/B2529124.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)